molecular formula C16H19BrN4OS B307640 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

カタログ番号 B307640
分子量: 395.3 g/mol
InChIキー: QMUWQOVZDUNUJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that belongs to the class of triazinobenzoxazepine derivatives. This compound has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry.

作用機序

The mechanism of action of 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) in the brain. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of using 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its strong antitumor activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has shown good bioavailability and low toxicity, which are important factors in drug development.
However, there are also some limitations associated with the use of 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to optimize its therapeutic effects and may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

将来の方向性

There are several future directions that can be explored in the study of 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to understand its mechanism of action and optimize its therapeutic effects. Another area of research is the development of new neuroprotective agents for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising compound with potential applications in the field of medicinal chemistry. Its strong antitumor activity and neuroprotective effects make it a promising candidate for the development of new cancer therapies and neuroprotective agents. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic effects.

合成法

The synthesis of 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine with bromine in the presence of a suitable solvent. The reaction is usually carried out at room temperature and takes a few hours to complete. The final product is obtained by filtration and purification.

科学的研究の応用

10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have strong antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

特性

製品名

10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

分子式

C16H19BrN4OS

分子量

395.3 g/mol

IUPAC名

10-bromo-3-butylsulfanyl-6-ethyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C16H19BrN4OS/c1-3-5-8-23-16-19-15-14(20-21-16)11-9-10(17)6-7-12(11)18-13(4-2)22-15/h6-7,9,13,18H,3-5,8H2,1-2H3

InChIキー

QMUWQOVZDUNUJD-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)CC)N=N1

正規SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)CC)N=N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。